(r)-3-(4-Allylphenyl)-2-aminopropanoic acid
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Overview
Description
®-3-(4-Allylphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a unique structure that includes an allyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Allylphenyl)-2-aminopropanoic acid typically involves asymmetric catalysis. One common method is the hydrofunctionalisation and difunctionalisation of dienes, allenes, and alkynes. These reactions are promoted by various metal complexes modified with chiral ligands or chiral organocatalysts . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-3-(4-Allylphenyl)-2-aminopropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Allylphenyl)-2-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-3-(4-Allylphenyl)-2-aminopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ®-3-(4-Allylphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group may play a role in binding to the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2-methoxyphenyl 4-(sulfooxy)benzoate: Similar in structure but with different functional groups.
4-Allyl-1,6-heptadien-4-ol: Contains an allyl group but differs in the overall structure and functional groups.
Uniqueness
®-3-(4-Allylphenyl)-2-aminopropanoic acid is unique due to its specific chiral center and the presence of both an amino group and an allyl-substituted phenyl ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-prop-2-enylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h2,4-7,11H,1,3,8,13H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
AAUWMFOSLYKWPH-LLVKDONJSA-N |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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